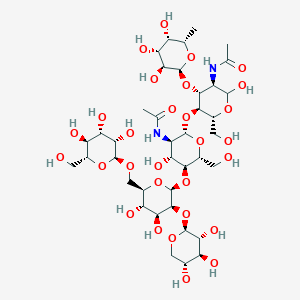

1-Diazo-4-phenyl-3-butyn-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-Diazo-4-phenyl-3-butyn-2-one often involves multistep reactions, starting from simple precursors. These processes may include the formation of diazo compounds, cyclization reactions, and the introduction of phenyl groups through reactions with phenyl-containing reagents.

Molecular Structure Analysis

The molecular structure of 1-Diazo-4-phenyl-3-butyn-2-one and related compounds is typically characterized using techniques such as UV-vis, fluorescence, FT-IR, and NMR spectroscopy. These methods provide insights into the electronic structure, functional groups, and overall molecular geometry.

Chemical Reactions and Properties

1-Diazo-4-phenyl-3-butyn-2-one can undergo various chemical reactions due to the presence of the reactive diazo group. These reactions may include cycloadditions, insertions, and substitutions, leading to a wide range of products with diverse structures and properties.

Physical Properties Analysis

The physical properties of compounds like 1-Diazo-4-phenyl-3-butyn-2-one, including thermal stability and solubility, are crucial for their handling and application in chemical synthesis. These properties are often determined experimentally through various analytical techniques.

Chemical Properties Analysis

The chemical properties of 1-Diazo-4-phenyl-3-butyn-2-one are influenced by its functional groups. The diazo group, in particular, makes it a versatile intermediate in organic synthesis, capable of participating in reactions that form complex molecular structures.

- A combined experimental and computational study of diazene derivatives: Synthesis, optical, and nonlinear optical properties (Kumar et al., 2019).

- Synthesis and characterization of diaza compounds and their reactions (Abdel-Rahman, 1993).

- Experimental and theoretical insights into the structure and properties of diaza compounds (Ito et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Diazo-4-phenyl-3-butyn-2-one serves as a versatile reagent in organic synthesis, facilitating the creation of complex molecular architectures. The compound's reactivity, particularly in homologation reactions of ketones and aldehydes, provides pathways to elongate carbon chains with high precision. Such reactions are pivotal in synthesizing pharmaceuticals and agrochemicals, showcasing the compound's broad applicability in synthetic chemistry (Candeias, Paterna, & Gois, 2016).

Organic Electronics

In the realm of organic electronics, 1-Diazo-4-phenyl-3-butyn-2-one derivatives have been explored for their potential in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune the electronic properties of these compounds through chemical modification makes them valuable for developing new materials with specific light-emission characteristics, contributing to advances in display and lighting technologies (Squeo & Pasini, 2020).

Medicinal Chemistry

In medicinal chemistry, the structural features of 1-Diazo-4-phenyl-3-butyn-2-one facilitate the synthesis of heterocyclic compounds that exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, demonstrating the compound's utility in drug discovery and development processes. The modification of this diazo compound allows for the creation of novel therapeutics with potential benefits over existing treatments (Lelyukh, 2019).

Surface Chemistry and Material Science

1-Diazo-4-phenyl-3-butyn-2-one and its derivatives find applications in surface chemistry and material science, particularly in modifying surfaces to improve adhesion properties, create protective coatings, or functionalize materials for specific applications. The compound's ability to participate in various chemical reactions makes it an excellent candidate for developing new materials with tailored surface properties, impacting fields ranging from biotechnology to nanotechnology (Mahouche-Chergui, Gam‐Derouich, Mangeney, & Chehimi, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-diazo-4-phenylbut-3-yn-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-12-8-10(13)7-6-9-4-2-1-3-5-9/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNUATUUQHXAPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diazo-4-phenyl-3-butyn-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)